1-(3,4,5-Trifluorophenyl)ethanol
Description
Significance of Chiral Fluorinated Compounds in Contemporary Organic Chemistry
Chiral fluorinated compounds are of paramount importance in contemporary organic chemistry, particularly in the realm of drug discovery. nih.gov The introduction of fluorine can alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov When combined with chirality, the precise three-dimensional arrangement of atoms, the specificity of these interactions can be further enhanced. This often leads to improved efficacy and reduced side effects in pharmaceutical agents.
The development of stereoselective methods for the synthesis of fluorinated chiral amines and alcohols is a significant area of research. nih.gov These structural motifs are present in numerous bioactive molecules. The challenge lies in controlling the stereochemistry during the introduction of fluorine or a fluorine-containing group, which has spurred the innovation of novel synthetic methodologies. chimia.chacs.org These methods often employ chiral catalysts or auxiliaries to achieve high levels of enantioselectivity. acs.org
Contextual Role of 1-(3,4,5-Trifluorophenyl)ethanol within Advanced Synthetic Strategies
This compound serves as a valuable chiral building block in advanced synthetic strategies. Its trifluorinated phenyl ring and chiral secondary alcohol moiety make it a versatile synthon for the construction of more complex molecules with potential applications in pharmaceuticals and materials science. bldpharm.comnih.gov The trifluorophenyl group can participate in various cross-coupling reactions, while the hydroxyl group can be further functionalized or used to direct subsequent stereoselective transformations. chimia.chlu.se
The synthesis of enantiomerically pure this compound is a key objective. This is often achieved through the asymmetric reduction of the corresponding prochiral ketone, 3',4',5'-trifluoroacetophenone (B1306032). researchgate.net Both biocatalytic and chemocatalytic methods have been developed for this transformation, employing enzymes or chiral metal catalysts to afford the desired (R)- or (S)-enantiomer with high enantiomeric excess. mdpi.comresearchgate.net
Below is a table summarizing synthetic approaches to chiral alcohols, including those applicable to the synthesis of this compound.
| Method | Catalyst/Reagent | Substrate | Key Features |
| Asymmetric Hydrogenation | Rhodium(III) complexes with Josiphos ligands | Aryl perfluoroalkyl ketones | High activity and enantioselectivity. researchgate.net |
| Biocatalytic Reduction | Candida tropicalis | 3,5-Bis(trifluoromethyl)acetophenone | High yield and enantiomeric excess for the (S)-enantiomer. mdpi.com |
| Enzyme-Catalyzed Transesterification | Candida antarctica lipase-B (CAL-B) | Racemic 1-[3,5-bis(trifluoromethyl)phenyl]ethanol | Kinetic resolution to obtain the (R)-enantiomer with high enantiomeric excess. researchgate.netresearchgate.net |
| Asymmetric Transfer Hydrogenation | Ruthenium catalysts | Ketones | Provides access to chiral alcohols. researchgate.net |
Current Research Landscape and Emerging Trends for Trifluorophenyl-containing Alcohols
The current research landscape for trifluorophenyl-containing alcohols is vibrant and focused on expanding their synthetic utility and exploring new applications. A significant trend is the development of more efficient and sustainable catalytic methods for their synthesis. This includes the use of earth-abundant metal catalysts and the application of unconventional activation methods like microwave irradiation to accelerate reactions. ucl.ac.uk
Furthermore, there is a growing interest in the incorporation of trifluorophenyl-containing alcohol moieties into larger, more complex molecular architectures. nih.govmdpi.com This includes their use in the synthesis of novel ligands for catalysis and as key fragments in the design of new therapeutic agents. nih.govrsc.org For instance, derivatives of trifluorophenyl-containing compounds are being investigated for their potential as anticancer agents. nih.govresearchgate.netacs.org
Another emerging area is the exploration of novel trifluoromethylation strategies for alcohols, which could provide alternative routes to these valuable compounds. bohrium.com These new methods aim to overcome challenges such as limited substrate scope and the use of expensive reagents. bohrium.com
The table below highlights recent research trends and applications of trifluorophenyl-containing compounds.
| Research Area | Key Findings | Potential Applications |
| Catalysis | Tris(3,4,5-trifluorophenyl)borane as a catalyst for hydroboration reactions. ucl.ac.uk | Efficient synthesis of boronate esters. ucl.ac.uk |
| Medicinal Chemistry | N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines show anticancer activity. nih.govresearchgate.netacs.org | Development of new anticancer drugs. nih.govresearchgate.netacs.org |
| Materials Science | Synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, a key intermediate for the fungicide Fluxapyroxad. sci-hub.se | Agrochemicals. sci-hub.se |
| Synthetic Methodology | Tandem cycloisomerization/hydroxyalkylation to synthesize oxazoles with CF3-substituted alcohol units. mdpi.com | Access to novel fluorinated heterocyclic compounds. mdpi.com |
Properties
IUPAC Name |
1-(3,4,5-trifluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-4,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYLCQZIPKCMBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)F)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Development for 1 3,4,5 Trifluorophenyl Ethanol
Stereoselective Synthesis of 1-(3,4,5-Trifluorophenyl)ethanol
The creation of enantiomerically pure alcohols is critical as different enantiomers of a drug can have varying pharmacological and toxicological profiles. The primary route to achieving high enantiopurity for this compound is through the stereoselective reduction of the corresponding prochiral ketone, 3',4',5'-trifluoroacetophenone (B1306032).
Asymmetric reduction is a powerful strategy to convert a prochiral ketone into a chiral alcohol with high enantiomeric excess (e.e.). While chemical catalysis using chiral metal complexes exists, enzymatic bioreduction has emerged as a highly effective and environmentally benign alternative, offering exceptional selectivity under mild reaction conditions.
Enzymatic bioreduction utilizes oxidoreductases, such as alcohol dehydrogenases (ADHs), to catalyze the transfer of a hydride from a cofactor to the carbonyl group of the ketone. This process is often highly stereoselective, yielding predominantly one of the two possible alcohol enantiomers. Microorganisms are a rich source of these enzymes, and several strains have been identified for their ability to reduce substituted acetophenones with high efficiency and enantioselectivity. Among the notable biocatalysts are Candida tropicalis 104, Rhodococcus erythropolis XS1012, and Geotrichum candidum ZJPH1704. nih.govmdpi.commdpi.comnih.gov
Employing whole microbial cells as catalysts is a cost-effective and practical approach for industrial-scale biotransformations. d-nb.info This method circumvents the need for expensive and time-consuming enzyme purification, as the cells themselves serve as self-contained catalytic units. d-nb.info The cellular machinery also provides a stable environment for the enzyme and, crucially, contains the necessary systems for cofactor regeneration, which is essential for the economic viability of the process. d-nb.info The use of resting cells, which are not actively growing, ensures that the metabolic energy is directed primarily towards the desired chemical conversion rather than biomass production. d-nb.info For the synthesis of chiral alcohols like this compound, whole-cell biocatalysis using strains like Candida tropicalis 104 has proven effective for reducing analogous substituted ketones. nih.govnih.gov
The activity of the oxidoreductase enzymes central to this process is dependent on nicotinamide (B372718) cofactors, typically NADPH (Nicotinamide Adenine Dinucleotide Phosphate) or NADH (Nicotinamide Adenine Dinucleotide). These cofactors are expensive, making their stoichiometric use in a reaction economically unfeasible. researchgate.netnih.gov Therefore, an efficient in-situ regeneration system is paramount.
In whole-cell biocatalysis, the cell's own metabolic pathways can regenerate the cofactor. A common and effective strategy is the "substrate-coupled" approach, where a cheap, sacrificial alcohol, such as isopropanol (B130326), is added to the reaction mixture. nih.govacs.org The same dehydrogenase enzyme that reduces the target ketone can often catalyze the oxidation of isopropanol to acetone, which simultaneously regenerates the required NADPH cofactor. acs.orgnih.gov Another approach is an "enzyme-coupled" system, where a second enzyme, like glucose dehydrogenase (GDH), is used. researchgate.netnih.gov GDH oxidizes glucose to gluconolactone, regenerating the NADPH needed by the primary alcohol dehydrogenase for the ketone reduction. researchgate.net These regeneration systems allow for the use of catalytic amounts of the expensive cofactor, significantly improving the process's cost-effectiveness. researchgate.net
A significant challenge in the bioreduction of aromatic ketones like 3',4',5'-trifluoroacetophenone is their low solubility and potential toxicity to microbial cells at high concentrations. To overcome these limitations, novel solvent systems are being explored. Natural Deep Eutectic Solvents (NADES) have emerged as promising "green" co-solvents. nih.govrsc.orgnih.gov NADES are mixtures of natural compounds like choline (B1196258) chloride, sugars, and amino acids that form a liquid with a low melting point. nih.govnih.gov
The addition of NADES to the aqueous reaction medium can enhance the solubility of the substrate, improve cell membrane permeability, and increase the stability of the biocatalyst. mdpi.comnih.govmdpi.com For example, in the bioreduction of 3,5-bis(trifluoromethyl) acetophenone (B1666503) using Rhodococcus erythropolis XS1012, the introduction of a choline chloride-urea based deep-eutectic solvent (DES) significantly improved the product yield, especially at high substrate concentrations, compared to a standard phosphate (B84403) buffer system. mdpi.comdntb.gov.ua This demonstrates the potential of NADES to intensify the biocatalytic process for producing fluorinated phenyl ethanols.
| System | Substrate Concentration (mM) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
|---|---|---|---|---|
| Phosphate Buffer | 150 | 82.6 | >99.9 | mdpi.com |
| [ChCl][U] DES System | 150 | 91.9 | >99.9 | mdpi.com |
| Phosphate Buffer | 300 | 63.0 | >99.9 | mdpi.com |
| [ChCl][U] DES System | 300 | 80.7 | >99.9 | mdpi.com |
To maximize the efficiency of the bioreduction, several reaction parameters must be optimized. These include substrate loading, biocatalyst concentration, pH, temperature, and the oxygenation level of the medium. researchgate.net High substrate loading is desirable from a process efficiency standpoint but can lead to substrate inhibition or toxicity. mdpi.com
One critical parameter is the availability of oxygen. While aerobic conditions are needed for cell growth, the reductive step often proceeds more efficiently under oxygen-deficient or micro-aerobic conditions. nih.gov This is because an oxygen-deficient environment can shift the intracellular redox balance, favoring a higher ratio of NADPH to NADP+, which provides the necessary driving force for the reduction of the ketone. nih.gov Research on the reduction of 3,5-bis(trifluoromethyl)acetophenone showed that shifting from an oxygen-abundant to an oxygen-deficient environment dramatically increased the product yield for Candida tropicalis 104 and Geotrichum candidum ZJPH1704. nih.gov This strategy is a powerful tool for enhancing the productivity of whole-cell biocatalytic reductions.
| Biocatalyst | Environment | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
|---|---|---|---|---|
| Candida tropicalis 104 | Oxygen-Abundant | 68.8 | >99.9 | nih.gov |
| Oxygen-Deficient | 91.3 | >99.9 | nih.gov | |
| Geotrichum candidum ZJPH1704 | Oxygen-Abundant | 2.5 | 66.9 | nih.gov |
| Oxygen-Deficient | 60.4 | >99.0 | nih.gov | |
| Rhodococcus erythropolis XS1012 | Oxygen-Abundant | Slight Decrease in Yield | nih.gov | |
| Oxygen-Deficient | Not specified | nih.gov |
Enzymatic Bioreduction (e.g., using Candida tropicalis 104, Rhodococcus erythropolis XS1012, Geotrichum candidum ZJPH1704)
Kinetic Resolution Techniques
Kinetic resolution is a widely used method for separating a racemic mixture, where one enantiomer reacts faster than the other in the presence of a chiral catalyst or reagent, leading to an enantioenriched unreacted starting material and an enantioenriched product.
Enzymatic kinetic resolution offers a highly selective and environmentally benign approach to obtaining chiral alcohols. Lipases are particularly effective for this purpose, with Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, being one of the most robust and widely used enzymes. dss.go.thrsc.org
The kinetic resolution of racemic secondary alcohols is typically achieved through enantioselective acylation, where the lipase preferentially catalyzes the acylation of one enantiomer, leaving the other enantiomer as the unreacted alcohol. Vinyl acetate (B1210297) is a common acyl donor due to the irreversible nature of the transesterification. rsc.org
Studies on the resolution of racemic 1-phenylethanol (B42297), a close structural analog of this compound, have demonstrated the high efficiency of CALB. rsc.org Using vinyl acetate as the acyl donor in protic ionic liquids, good reaction rates and high enantioselectivities (92–>99%) were achieved. rsc.org Similarly, the resolution of other secondary alcohols like 2-pentanol (B3026449) and 2-heptanol (B47269) using CALB and vinyl acetate or succinic anhydride (B1165640) as the acylating agent resulted in the desired S-(+)-alcohols with >99% ee and yields of 43–45%. dss.go.th These results strongly suggest that the enzymatic kinetic resolution of racemic this compound using CALB is a highly promising strategy for obtaining the enantiopure alcohol.
Table 3: Enzymatic Kinetic Resolution of Secondary Alcohols using Candida antarctica Lipase B
| Substrate | Acyl Donor | Solvent | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Phenylethanol | Vinyl Acetate | Protic Ionic Liquids | 92->99 | - | rsc.org |
| (±)-2-Pentanol | Vinyl Acetate | Heptane | >99 | 43-45 | dss.go.th |
| (±)-2-Heptanol | Vinyl Acetate | Heptane | >99 | 43-45 | dss.go.th |
A limitation of conventional kinetic resolution is the theoretical maximum yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this by combining the kinetic resolution step with an in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single enantiomeric product. nih.govprinceton.edu
For chiral alcohols, DKR is often achieved by coupling an enzymatic acylation with a metal-catalyzed racemization of the unreacted alcohol. nih.gov Ruthenium complexes are frequently used for this purpose. mdpi.com The success of a DKR process relies on the compatibility of the enzyme and the metal catalyst, as well as the relative rates of resolution and racemization. princeton.edu For an efficient DKR, the racemization rate should be at least as fast as the rate of the faster-reacting enantiomer. princeton.edu
Successful DKR strategies have been developed for a variety of secondary alcohols. For example, cyclopentadienyl-derived ruthenium catalysts have been used for the racemization of chiral secondary alcohols, which, when combined with enantioselective enzymatic acylation using Novozym® 435, led to chiral esters with >96% yield and 99% ee. mdpi.com While a specific DKR protocol for this compound has not been detailed, the established methodologies for similar fluoroaromatic and secondary alcohols provide a clear blueprint for its development. mdpi.comresearchgate.net
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. This method is highly reliable and predictable for a wide range of reactions. wikipedia.org
Evans oxazolidinones are among the most successful and widely used chiral auxiliaries, particularly in asymmetric alkylation and aldol (B89426) reactions. wikipedia.org To synthesize this compound using this approach, the chiral oxazolidinone would first be acylated with a propionyl group. Subsequent enolization and reaction with a suitable electrophile, or in the context of an aldol reaction, with 3,4,5-trifluorobenzaldehyde, would proceed with high diastereoselectivity due to the steric influence of the substituent on the oxazolidinone. wikipedia.org The final step involves the cleavage of the auxiliary to yield the chiral alcohol.
Another well-established chiral auxiliary is (-)-8-phenylmenthol. This auxiliary has demonstrated high stereodirecting ability in various reactions, including conjugate additions. The phenyl group provides a significant steric barrier, enhancing diastereoselectivity.
Table 4: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Key Features | Reference |
|---|---|---|---|
| Evans Oxazolidinones | Asymmetric Aldol Reactions, Alkylations | High diastereoselectivity, predictable stereochemistry | wikipedia.org |
| (-)-8-Phenylmenthol | Conjugate Additions, Ene Reactions | High stereodirecting efficiency due to bulky phenyl group | |
| Camphorsultam | Michael Additions, Claisen Rearrangements | Superior to oxazolidinones in some cases for single asymmetric induction | wikipedia.org |
Development of Novel Chiral Auxiliaries Incorporating Trifluorophenyl Moieties
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org After serving its purpose, the auxiliary is removed, having guided the formation of a specific enantiomer of the product. wikipedia.org The development of new and more effective chiral auxiliaries is a constant goal in asymmetric synthesis.
Recent strategies have explored the concept of catalytically formed transient chiral auxiliaries, which are generated in-situ from achiral precursors. This approach offers an alternative to using auxiliaries from the chiral pool. acs.org In this context, ligands incorporating trifluorophenyl groups have been investigated. For instance, ligands with 3,4,5-trifluorophenyl moieties at key positions on a binaphthyl framework have been shown to enable certain transformations with high yield and excellent enantioselectivity. acs.org The electron-withdrawing nature and steric profile of the trifluorophenyl group can significantly influence the catalytic environment, thereby directing the stereochemical course of the reaction. acs.org While the scope of these transformations is still under investigation, the use of such moieties represents a promising frontier in the design of chiral auxiliaries for the synthesis of complex chiral molecules, including fluorinated alcohols. acs.orgnih.gov
Racemic Synthesis Approaches
Racemic synthesis aims to produce a mixture containing equal amounts of both enantiomers of a chiral molecule. These methods are often more straightforward and serve as precursors for subsequent chiral resolution or further stereochemical manipulation.
Reduction of Corresponding Ketone Precursors (e.g., 3,4,5-trifluoroacetophenone)
A primary and direct method for synthesizing racemic this compound is through the reduction of its corresponding ketone precursor, 3,4,5-trifluoroacetophenone. chula.ac.th This transformation is typically achieved using standard reducing agents. This type of addition reaction is generally efficient for converting ketones to secondary alcohols. chula.ac.th
The process involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone. A subsequent protonation step, usually upon acidic or aqueous workup, yields the final alcohol. Common and cost-effective reducing agents like sodium borohydride (B1222165) (NaBH₄) are well-suited for this purpose and can be used in alcoholic solvents such as ethanol (B145695). chula.ac.th The resulting product from this non-stereoselective reduction is a racemic mixture of (R)- and (S)-1-(3,4,5-Trifluorophenyl)ethanol.
| Reagent | Solvent | Product | Key Feature |
| Sodium Borohydride (NaBH₄) | Ethanol | Racemic this compound | Standard, cost-effective method for ketone reduction. chula.ac.th |
| Lithium Aluminium Hydride (LiAlH₄) | Diethyl Ether, THF | Racemic this compound | More powerful reducing agent, requires anhydrous conditions. |
Alternative Chemical Routes (e.g., Grignard reactions followed by stereochemical manipulation)
An alternative pathway to this compound involves the use of organometallic reagents, specifically Grignard reagents. organic-chemistry.orgpressbooks.pub This route offers a different approach to forming the crucial carbon-carbon bond. The synthesis begins with the preparation of a Grignard reagent from 3,4,5-trifluorobromobenzene and magnesium metal in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). google.comsci-hub.se
This newly formed 3,4,5-trifluorophenylmagnesium bromide is a potent nucleophile. pressbooks.pub It can then be reacted with an appropriate electrophile, such as acetaldehyde, to form the desired alcohol. youtube.com The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon of acetaldehyde. pressbooks.pub A subsequent acidic workup protonates the resulting alkoxide to yield racemic this compound. youtube.com This racemic mixture can then be subjected to "stereochemical manipulation," which typically refers to chiral resolution techniques to separate the enantiomers.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to chemical synthesis aims to reduce environmental impact by minimizing waste, using less hazardous materials, and improving energy efficiency. nih.govroyalsocietypublishing.org
Solvent Selection and Minimization
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. royalsocietypublishing.org In syntheses involving fluorophenyl compounds, a move away from hazardous solvents is evident. For example, solvents like dimethylformamide (DMF) can often be replaced with acetonitrile (B52724) (ACN), which simplifies solvent evaporation and reduces waste treatment burdens. lu.se
For reductions and other synthetic steps, the use of greener solvents like ethanol or even water is preferred over less environmentally benign options like chlorinated solvents or volatile ethers. nih.govrsc.org The development of novel solvent systems, such as Natural Deep Eutectic Solvents (NADESs), represents a significant advancement. mdpi.com These solvents, which can be mixtures of natural compounds like choline chloride and sugars, have been shown to enhance reaction yields and serve as greener alternatives in the synthesis of related compounds like (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol. mdpi.com Minimizing the total volume of solvent used is another key strategy, which can be achieved by developing one-pot syntheses that reduce the number of intermediate isolation and purification steps. nih.govroyalsocietypublishing.org
Atom Economy and Process Efficiency
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comrsc.org An ideal reaction has 100% atom economy, with no atoms wasted as byproducts. primescholars.com
| Metric | Calculation | Value for Ketone Reduction | Significance |
| Atom Economy | (MW of Product / Σ MW of Reactants) x 100 | ~98.9% | Indicates a highly efficient reaction where almost all reactant atoms are converted into the desired product, generating minimal waste. primescholars.comrsc.org |
Calculation based on the reduction of 3,4,5-trifluoroacetophenone (MW: 174.12 g/mol ) with hydrogen (from a conceptual reducing agent, MW: 2.02 g/mol ) to produce this compound (MW: 176.14 g/mol ). The calculation is illustrative of the high efficiency of addition reactions.
Catalyst Design for Sustainable Production of this compound
The sustainable production of this compound is intrinsically linked to the design of efficient and environmentally benign catalysts. Research in this area focuses on two primary catalytic routes: biocatalysis using enzymes and chemocatalysis employing metal-based systems. The design principles for these catalysts are geared towards high activity, selectivity (particularly enantioselectivity for chiral alcohols), and reusability, which are cornerstones of green chemistry.
Biocatalytic Approaches
The enzymatic reduction of the corresponding prochiral ketone, 3,4,5-trifluoroacetophenone, represents a highly promising and sustainable route to enantiomerically pure this compound. Alcohol dehydrogenases (ADHs) are the key enzymes in this transformation, offering remarkable stereoselectivity under mild reaction conditions.
A variety of microorganisms are screened for ADHs with activity towards trifluoroacetophenones. These enzymes often exhibit high enantioselectivity, producing either the (R)- or (S)-enantiomer of the alcohol. For instance, an alcohol dehydrogenase from the hyperthermophilic archaeon Thermococcus kodakarensis KOD1 (TkADH) has been shown to reduce 2,2,2-trifluoroacetophenone (B138007) to the corresponding (R)-alcohol with greater than 99.6% enantiomeric excess (ee). nih.gov Such thermostable enzymes are particularly advantageous for industrial processes as they can withstand higher temperatures, which can increase reaction rates and substrate solubility.
The design of biocatalysts also extends to protein engineering, where enzymes are modified to enhance their activity, stability, or stereoselectivity for a specific substrate. This can involve site-directed mutagenesis to alter the amino acid sequence of the enzyme's active site, thereby tailoring it for optimal performance with a non-natural substrate like 3,4,5-trifluoroacetophenone.
A significant advantage of biocatalysis is the potential for whole-cell biotransformations. Using whole microbial cells can circumvent the need for costly enzyme purification and cofactor regeneration. The cells' own metabolic machinery can be harnessed to supply the necessary reducing equivalents (e.g., NADPH) for the ADH-catalyzed reduction. For example, the cyanobacterium Synechococcus PCC 7942 has been shown to reduce α,α,α-trifluoroacetophenone, with the reducing power (NADPH) generated photosynthetically. researchgate.net This links the chemical synthesis directly to a renewable energy source, representing a pinnacle of sustainable design.
Table 1: Performance of Alcohol Dehydrogenases in the Reduction of Trifluoroacetophenones
| Enzyme Source/Type | Substrate | Product | Cofactor | Reaction Conditions | Conversion/Yield | Enantiomeric Excess (ee) | Reference |
| Thermococcus kodakarensis KOD1 (TkADH) | 2,2,2-Trifluoroacetophenone | (R)-2,2,2-Trifluoro-1-phenylethanol | NADH | pH 6.0 | - | >99.6% | nih.gov |
| Pichia pastoris (PPADH) | β-Hydroxy-β-trifluoromethyl ketone | Corresponding 1,3-diol | NADP+ | - | - | Stereospecific and diastereoselective | nih.gov |
| Thermoanaerobacter pseudethanolicus (TeSADH) mutants | 2,2,2-Trifluoroacetophenone | (S)-2,2,2-Trifluoro-1-phenylethanol | NADP+ | 50°C, 12h | Quantitative | High | kaust.edu.sa |
| Synechococcus PCC 7942 (whole cells) | α,α,α-Trifluoroacetophenone | Corresponding alcohol | Photosynthetically regenerated NADPH | Illuminated conditions | - | - | researchgate.net |
Chemocatalytic Strategies
While biocatalysis offers significant advantages in selectivity and sustainability, chemocatalysis remains a vital area of research, particularly for large-scale industrial production. The focus in this domain is on developing heterogeneous catalysts that are easily separable and reusable, thus minimizing waste and production costs.
The asymmetric hydrogenation of 3,4,5-trifluoroacetophenone is a direct method to produce chiral this compound. This is typically achieved using supported noble metal catalysts (e.g., platinum, rhodium) modified with a chiral auxiliary. Cinchona alkaloids, such as cinchonidine (B190817) (CD) and its derivatives, are commonly used as chiral modifiers.
The design of these catalytic systems involves optimizing the interaction between the metal surface, the chiral modifier, and the substrate. The choice of support material (e.g., alumina (B75360), carbon) can also influence the catalyst's performance. For instance, the enantioselective hydrogenation of 2,2,2-trifluoroacetophenone has been studied over a cinchonidine-modified platinum on alumina (Pt/Al₂O₃) catalyst. acs.org The enantioselectivity of such reactions is highly dependent on various parameters, including hydrogen pressure, temperature, solvent, and the concentrations of the substrate and modifier. acs.org
A key challenge in heterogeneous catalysis is the stability and reusability of the catalyst. Leaching of the metal or the chiral modifier from the support can lead to a loss of activity and selectivity over time. Therefore, catalyst design also focuses on robustly anchoring the active species to the support. Strategies to enhance catalyst reusability include the use of strong catalyst-support interactions and the development of novel support materials. The reusability of zinc ferrite (B1171679) and γ-alumina nanoparticle catalysts has been demonstrated in other contexts, showcasing the potential for developing robust systems. niscpr.res.innih.gov
Table 2: Performance of Heterogeneous Catalysts in the Hydrogenation of Trifluoroacetophenones
| Catalyst | Chiral Modifier | Substrate | Product | Reaction Conditions | Conversion | Enantiomeric Excess (ee) | Reference |
| Pt/Al₂O₃ | Cinchonidine (CD) | 2,2,2-Trifluoroacetophenone | (R)-1-Phenyl-2,2,2-trifluoroethanol | Varies (dependent on H₂ pressure, solvent, etc.) | - | Dependent on conditions | acs.org |
| Pt/C | Cinchonidine (CD) | 2,2,2-Trifluoroacetophenone | 2,2,2-Trifluoro-1-phenylethanol | Isooctane/H₂O, 1 atm H₂, 25°C, 4h | 100% | 4% | core.ac.uk |
| Rh/γ-Al₂O₃ | Cinchonidine (CD) | 3,5-di-(Trifluoromethyl)-acetophenone | (S)-1-[3,5-di-(Trifluoromethyl)-phenyl]ethanol | Toluene | 28% | 27% | researchgate.net |
| Rh/γ-Al₂O₃ | O-phenyl-CD | 3,5-di-(Trifluoromethyl)-acetophenone | (R)-1-[3,5-di-(Trifluoromethyl)-phenyl]ethanol | Toluene | - | 36% | researchgate.net |
Reaction Mechanisms and Chemical Transformations of 1 3,4,5 Trifluorophenyl Ethanol
Mechanistic Insights into Formation Reactions
The primary route to synthesizing 1-(3,4,5-Trifluorophenyl)ethanol is through the reduction of its corresponding ketone, 3',4',5'-trifluoroacetophenone (B1306032) fishersci.se. This transformation can be achieved using various reducing agents and methodologies, including catalytic hydrogenation and metal hydride reduction. Of particular interest are stereoselective methods that yield specific enantiomers, which are crucial for applications in pharmaceuticals and materials science.
Biocatalytic reductions, employing enzymes such as alcohol dehydrogenases, offer a green and highly selective alternative to traditional chemical synthesis. researchgate.net These enzymatic reactions typically utilize cofactors like NAD(P)H to deliver a hydride to the carbonyl carbon, often with high enantioselectivity. researchgate.net For instance, studies on analogous fluorinated ketones have demonstrated that whole-cell biocatalysis can efficiently produce chiral alcohols. researchgate.net
Kinetic and Thermodynamic Profiling
While specific kinetic and thermodynamic data for the formation of this compound are not extensively documented in publicly available literature, analysis of similar reactions provides valuable insights. The kinetics of the reduction of aryl trifluoromethyl ketones have been studied, showing a dependence on factors like solvent polarity and the hydration of the ketone starting material. cdnsciencepub.com In photocatalytic hydrogenations of acetophenone (B1666503) derivatives over titanium dioxide, reaction rates have been successfully analyzed using the Langmuir-Hinshelwood kinetic model. researchgate.net This model relates the reaction rate to the concentration of the substrate and its adsorption onto the catalyst surface. researchgate.net
Table 1: Factors Influencing Reaction Kinetics in Analogous Ketone Reductions
| Factor | Observation | Relevant Context / Analogy | Reference |
|---|---|---|---|
| Solvent Polarity | Polar aprotic solvents can affect the hydration equilibrium of the ketone, complicating kinetic analysis. | Reduction of trifluoroacetophenone. | cdnsciencepub.com |
| Substituent Electronic Effects | Electron-withdrawing groups on the aryl ring can influence reaction rates and equilibrium positions. | Enzymatic reduction of acetophenones. | nih.gov |
| Catalyst/Substrate Adsorption | Apparent adsorption constants (KLH) are key parameters in photocatalytic reductions. | Photocatalytic hydrogenation of acetophenone derivatives. | researchgate.net |
| Temperature | Reaction rates generally increase with temperature, but selectivity may decrease. | General ketone reductions. | nih.gov |
Transition State Analysis in Stereoselective Processes
The stereochemical outcome of the reduction of prochiral ketones like 3',4',5'-trifluoroacetophenone is determined by the relative energies of the diastereomeric transition states. Computational studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating these energy differences. acs.orgresearchgate.net
In catalyzed reactions, the substrate and the catalyst form a complex, and the hydride transfer occurs through a preferred geometry. For example, in the CBS reduction of acetophenone, calculations show that the stereochemical outcome can be accurately predicted by analyzing the transition states of the competing pathways. researchgate.net The model predicts that the ketone coordinates to the chiral catalyst in a way that minimizes steric hindrance, guiding the approach of the hydride from a specific face. researchgate.netacs.org
Studies on the enantioselective addition of organoboron reagents to fluoroketones suggest that electrostatic interactions between the fluorine atoms of the substrate and the catalyst can play a crucial role in controlling stereoselectivity. nih.gov DFT calculations have shown that attractive or repulsive electrostatic forces can override steric factors, leading to high enantiomeric ratios. nih.gov A similar analysis of the Aldol-Tishchenko reaction revealed that unfavorable steric interactions (e.g., 1,3-diaxial strain) in one transition state forces the reaction to proceed through a lower-energy alternative, thereby dictating the stereochemistry of the final product. acs.orgacs.org These principles are directly applicable to understanding the stereoselective formation of this compound.
Derivatization Reactions of the Hydroxyl Group
The hydroxyl group of this compound is a key site for further chemical modification, allowing for the synthesis of a wide array of derivatives.
Esterification Reactions
Esterification converts the hydroxyl group into an ester. This can be accomplished through several methods, most commonly the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com This reaction is reversible, and yields can be improved by using an excess of one reactant or by removing water as it is formed. masterorganicchemistry.com
Alternatively, more reactive carboxylic acid derivatives like acyl chlorides or anhydrides can be used, often in the presence of a base such as pyridine (B92270) to neutralize the HCl byproduct. rug.nl Enzyme-catalyzed esterification, for example using Candida antarctica lipase-B, provides a mild and selective method for this transformation and is particularly useful in kinetic resolutions of racemic alcohols. researchgate.net Research on the oxidative esterification of alcohols has also shown that benzylic alcohols can be converted to their corresponding esters with high yields using molecular oxygen as the oxidant in the presence of specific ionic liquids that act as catalysts. nih.gov
Table 2: Common Esterification Methods for Alcohols
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Reversible; equilibrium driven by excess reagent or water removal. | masterorganicchemistry.com |
| Acylation | Acyl Chloride or Anhydride (B1165640), Base (e.g., Pyridine) | Generally irreversible and faster than Fischer esterification. | rug.nl |
| Biocatalytic Esterification | Carboxylic Acid or Ester, Lipase (B570770) (e.g., CAL-B) | Mild conditions, high selectivity, useful for kinetic resolution. | researchgate.net |
| Oxidative Esterification | Another Alcohol, O₂, Ionic Liquid Catalyst | Metal-free conditions, uses oxygen as the oxidant. | nih.gov |
Nucleophilic Substitutions
The hydroxyl group is a poor leaving group (OH⁻), so direct nucleophilic substitution is generally not feasible. ksu.edu.salibretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. One common strategy is to perform the reaction in the presence of a strong acid (e.g., HBr, HCl). The alcohol is protonated to form an oxonium ion, creating a good leaving group (H₂O). libretexts.org The subsequent reaction with the halide ion can proceed via an Sₙ1 or Sₙ2 mechanism, depending on the structure of the alcohol. libretexts.org For a secondary benzylic alcohol like this compound, an Sₙ1 pathway involving a stabilized benzylic carbocation is plausible. libretexts.org
Another effective method is to convert the alcohol into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). These are excellent leaving groups, and the resulting sulfonate esters readily undergo Sₙ2 reactions with a wide range of nucleophiles, such as cyanide (CN⁻) or azide (B81097) (N₃⁻). savemyexams.comlu.sescience-revision.co.uk This two-step sequence allows for the introduction of various functional groups with a predictable inversion of stereochemistry at the reaction center. ksu.edu.sa
Oxidation and Reduction Pathways
Oxidation: As a secondary alcohol, this compound can be oxidized to its corresponding ketone, 3',4',5'-trifluoroacetophenone. wikipedia.org A variety of oxidizing agents can accomplish this transformation. libretexts.org Strong oxidants like chromic acid (H₂CrO₄, generated from CrO₃ and H₂SO₄, also known as the Jones reagent) or potassium permanganate (B83412) (KMnO₄) are effective. wikipedia.orglibretexts.orgsacredheart.edu However, milder, more selective reagents are often preferred to avoid side reactions. Pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP) are common laboratory reagents that efficiently oxidize secondary alcohols to ketones under mild conditions without affecting other sensitive functional groups. wikipedia.orglibretexts.orgorganic-chemistry.org
Reduction: The reduction of the alcohol functional group itself is not a typical transformation. However, the trifluorophenyl ring can potentially be reduced under forcing conditions, such as high-pressure catalytic hydrogenation, although this would fundamentally alter the core structure of the molecule. More relevant is the reduction of derivatives. For example, if the alcohol is first converted to an ester, the ester can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). uoa.gr A study has also shown that pentafluorophenyl esters can be reduced to primary alcohols using sodium borohydride (B1222165). uoa.gr
Reactivity Influences of the 3,4,5-Trifluorophenyl Moiety
The three fluorine atoms on the phenyl ring are potent electron-withdrawing groups, which fundamentally alters the electron distribution within the molecule and, consequently, its reactivity.
The 3,4,5-trifluorophenyl group exerts a strong inductive (-I) effect, pulling electron density away from the benzylic carbon and, by extension, from the hydroxyl group. This electron withdrawal has several important consequences for the reactivity of the alcohol.
Firstly, it increases the acidity of the hydroxyl proton. The electron-withdrawing fluorine atoms stabilize the resulting alkoxide anion by delocalizing the negative charge, making the alcohol more prone to deprotonation by a base. This enhanced acidity, when compared to a non-fluorinated analogue like 1-phenylethanol (B42297), facilitates reactions that proceed via an alkoxide intermediate.
Secondly, the electron-deficient nature of the benzylic carbon can influence the rates of substitution and elimination reactions at this center. For instance, in reactions proceeding through a carbocation intermediate (SN1 or E1 pathways), the electron-withdrawing trifluorophenyl group would destabilize the carbocation, thereby disfavoring these mechanistic routes. Conversely, in nucleophilic substitution reactions (SN2), the increased electrophilicity of the benzylic carbon could potentially make it more susceptible to nucleophilic attack, provided steric hindrance is not a limiting factor.
Table 1: Comparison of pKa Values for Selected Alcohols
| Compound | pKa |
| tert-Butyl alcohol | 18 |
| Nonafluoro-tert-butyl alcohol | 5.4 |
This table illustrates the significant increase in acidity due to fluorine substitution. A similar, though less pronounced, effect is expected for this compound compared to 1-phenylethanol.
The electronic and steric characteristics of the 3,4,5-trifluorophenyl moiety are expected to play a crucial role in directing the regioselectivity and stereoselectivity of reactions involving this compound.
Regioselectivity: In reactions where multiple sites are available for a chemical transformation, the electron-withdrawing nature of the trifluorophenyl group can direct the outcome. For example, in dehydration reactions, the formation of a styrenyl-type double bond would be influenced by the stability of the potential carbocation intermediates. As discussed, the trifluorophenyl group would destabilize an adjacent carbocation, potentially influencing the regiochemical outcome of elimination reactions. In condensation reactions, the increased acidity of the hydroxyl group could favor its participation over other potentially reactive sites.
Stereoselectivity: For reactions that generate a new stereocenter or proceed via a chiral intermediate, the 3,4,5-trifluorophenyl group can exert significant stereocontrol. In asymmetric synthesis, where this compound might be used as a chiral auxiliary or a prochiral substrate, the steric bulk and electronic nature of the trifluorophenyl group can influence the facial selectivity of an approaching reagent. For instance, in the asymmetric reduction of a ketone precursor to form chiral this compound, the stereochemical outcome is dictated by the catalyst and the substituents on the aromatic ring. While specific studies on the stereoselective reactions of this compound are not prevalent in the searched literature, studies on similar fluorinated aromatic alcohols demonstrate that high enantiomeric excesses can be achieved using biocatalytic methods, highlighting the potential for stereocontrol. nih.govnih.gov
The synthesis of related compounds, such as 1-aryl-3,4,5-substituted pyrazoles, has shown that the choice of solvent can dramatically influence regioselectivity, with aprotic solvents favoring the formation of a single regioisomer. organic-chemistry.org This underscores the subtle interplay of electronic and medium effects in determining reaction outcomes.
Catalytic Transformations Involving this compound
While direct catalytic applications of this compound are not extensively documented in the provided search results, the reactivity of the closely related species, tris(3,4,5-trifluorophenyl)borane, in catalytic hydroboration provides valuable insights into the behavior of the 3,4,5-trifluorophenyl moiety in catalytic cycles.
Tris(3,4,5-trifluorophenyl)borane has been investigated as a catalyst in the hydroboration of various unsaturated substrates. rsc.orgresearchgate.net This Lewis acidic borane (B79455) has shown catalytic activity for the hydroboration of aldehydes, ketones, and imines. rsc.org The electron-withdrawing nature of the three 3,4,5-trifluorophenyl groups enhances the Lewis acidity of the boron center, which is a key factor in its catalytic efficacy.
Although this compound itself is not the catalyst in these reactions, its precursor ketone, 3,4,5-trifluoroacetophenone, would be a substrate for such a hydroboration to produce the alcohol. The catalytic cycle for the hydroboration of a ketone using a borane catalyst typically involves the activation of the carbonyl group by the Lewis acidic borane, followed by hydride transfer from a borane reagent like pinacolborane (HBpin).
Table 2: Catalytic Hydroboration of Ketones using B(3,4,5-ArF)₃
| Substrate | Product | Time (h) | Yield (%) |
| Acetophenone | 1-Phenylethanol | 2 | 96 |
| 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 2 | 95 |
| 4-Nitroacetophenone | 1-(4-Nitrophenyl)ethanol | 2 | 92 |
| 1-(4-(Trifluoromethyl)phenyl)ethan-1-one | 1-(4-(Trifluoromethyl)phenyl)ethanol | 2 | 89 |
Data from a study on the catalytic activity of tris(3,4,5-trifluorophenyl)borane, illustrating its effectiveness in the hydroboration of various ketones. rsc.org
The use of microwave irradiation has been shown to significantly accelerate these hydroboration reactions, reducing reaction times from hours to minutes. rsc.org
The participation of this compound in oligomerization and coupling reactions is not well-documented in the available literature. However, general principles of alcohol chemistry suggest potential roles in such transformations.
In the context of oligomerization , alcohols can, under certain catalytic conditions, undergo dehydration to form alkenes, which can then oligomerize. For instance, ethanol (B145695) can be converted to higher alcohols through a series of condensation, dehydration, and hydrogenation steps. The reactivity of this compound in such a sequence would be influenced by the stability of the corresponding alkene and any intermediates.
In cross-coupling reactions , alcohols can be activated to participate as coupling partners. For example, the "borrowing hydrogen" or "hydrogen auto-transfer" methodology allows for the C-C and C-N bond formation using alcohols as alkylating agents. beilstein-journals.orgliv.ac.uk In this process, the alcohol is temporarily oxidized to an aldehyde or ketone, which then reacts with a nucleophile. The catalyst then facilitates the hydrogenation of the resulting intermediate to afford the final product. The electron-withdrawing nature of the 3,4,5-trifluorophenyl group in this compound would influence the initial dehydrogenation step and the reactivity of the intermediate carbonyl compound. While specific examples with this compound are lacking, manganese-catalyzed cross-coupling reactions of other secondary alcohols with primary alcohols have been reported to proceed in good yields. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Analysis
NMR spectroscopy serves as a powerful tool for elucidating the precise arrangement of atoms within a molecule. Through various NMR experiments, the connectivity and spatial orientation of the atoms in 1-(3,4,5-trifluorophenyl)ethanol can be determined with high fidelity.
¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Patterns
The proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information about the electronic environment of each unique hydrogen and carbon atom in the molecule. bhu.ac.indocbrown.info In a typical deuterated solvent like CDCl₃, the ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the methine proton (CH-OH), the hydroxyl proton (-OH), and the methyl protons (-CH₃). rsc.org The chemical shift of a nucleus is influenced by the electronegativity of neighboring atoms; for instance, the carbon atom attached to the electronegative oxygen in the alcohol group is expected to have a higher chemical shift. docbrown.infolibretexts.org
The ¹³C NMR spectrum provides direct insight into the carbon skeleton of the molecule. bhu.ac.in For this compound, distinct peaks would be observed for the methyl carbon, the methine carbon, and the aromatic carbons. The carbons in the trifluorophenyl ring would show characteristic splittings due to coupling with the fluorine atoms.
A representative, though not experimentally verified for this specific molecule, set of predicted chemical shifts and coupling constants is presented in the table below. Actual experimental values may vary based on solvent and other conditions.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity & Coupling (J in Hz) |
| -CH₃ | ~1.5 | ~25 | d |
| -CH(OH) | ~4.9 | ~70 | q |
| Ar-H | ~7.0-7.3 | ~110-140 | m |
| Ar-C | ~110-150 | m | |
| Ar-CF | ~140-160 | d |
This table is illustrative. Actual chemical shifts can vary.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity between atoms, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a cross-peak between the methine proton and the methyl protons would be expected, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu This experiment would definitively link the proton signal of the methyl group to its corresponding carbon signal, and the methine proton to its carbon. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
The collective data from these 2D NMR experiments provides a comprehensive and unambiguous structural elucidation of this compound. researchgate.net
Fluorine NMR (¹⁹F NMR) for Trifluorophenyl Group Characterization
Fluorine-19 NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgaiinmr.com This technique provides valuable information about the electronic environment of the fluorine atoms in the trifluorophenyl group of this compound.
The ¹⁹F NMR spectrum is characterized by a wide range of chemical shifts, making it very sensitive to subtle changes in the molecular structure. wikipedia.orgnih.gov For the 3,4,5-trifluorophenyl group, two distinct signals would be expected in a ratio of 2:1. The two fluorine atoms at positions 3 and 5 are chemically equivalent and would produce one signal, while the fluorine atom at position 4 would produce a separate signal. The coupling between the fluorine atoms (¹⁹F-¹⁹F coupling) and between the fluorine and hydrogen atoms (¹⁹F-¹H coupling) would result in specific splitting patterns for these signals, further confirming the substitution pattern of the aromatic ring. wikipedia.org
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.comresearchgate.net The absorption of infrared radiation or the scattering of laser light provides a unique "fingerprint" of the functional groups present in the molecule. msu.edulibretexts.org
Characteristic Functional Group Frequencies
The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its functional groups. libretexts.org
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200-3600 (broad) |
| C-H (Alkane) | Stretching | 2850-3000 |
| C-O (Alcohol) | Stretching | 1050-1260 |
| C=C (Aromatic) | Stretching | 1400-1600 |
| C-F (Aryl Fluoride) | Stretching | 1100-1400 |
This table provides typical ranges. The exact position of the peaks can be influenced by the molecular structure and intermolecular interactions.
The broadness of the O-H stretching band is indicative of hydrogen bonding. libretexts.orgdocbrown.info The C-F stretching vibrations of the trifluorophenyl group would likely appear as strong bands in the fingerprint region of the IR spectrum.
Theoretical vs. Experimental Vibrational Data Correlation
To gain a deeper understanding of the vibrational modes, theoretical calculations, often using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies. ijaemr.combeilstein-journals.org These calculated spectra can then be compared with the experimental IR and Raman spectra. researchgate.netrsc.org
This correlation allows for a more precise assignment of the observed vibrational bands to specific atomic motions within the molecule. nih.gov Scaling factors are often applied to the calculated frequencies to account for the approximations inherent in the theoretical models and to improve the agreement with experimental data. beilstein-journals.org The comparison between theoretical and experimental vibrational data provides a high level of confidence in the structural characterization of this compound. ijaemr.comresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
High-Resolution Mass Spectrometry (HRMS)
Fragmentation Pattern Interpretation
In mass spectrometry, the molecular ion of an alcohol is often small or even undetectable. whitman.edu The fragmentation of alcohols typically proceeds through two main pathways: alpha-cleavage and dehydration. libretexts.orglibretexts.org
For this compound, the following fragmentation patterns can be anticipated:
Alpha-Cleavage: This involves the breaking of the C-C bond adjacent to the oxygen atom. This is a common fragmentation pathway for alcohols. whitman.edulibretexts.org For this compound, alpha-cleavage would result in the loss of a methyl radical (•CH₃) to form a resonance-stabilized cation with the charge on the oxygen-containing fragment.
Dehydration: The elimination of a water molecule (H₂O) is another characteristic fragmentation for alcohols, leading to a peak at M-18 (where M is the molecular mass). whitman.edulibretexts.org This process results in the formation of an alkene radical cation.
Aromatic Ring Fragmentation: The trifluorophenyl ring can also undergo fragmentation, although it is generally more stable. Fragmentation of the aromatic portion would lead to characteristic peaks corresponding to the trifluorobenzyl cation or related fragments.
The base peak in the mass spectrum of a secondary alcohol like this compound is often the result of alpha-cleavage. For instance, in the mass spectrum of 2-pentanol (B3026449), alpha-fragmentation leads to the base peak at m/z=59. libretexts.org Similarly, for this compound, the fragment resulting from the loss of the methyl group would be a significant peak.
X-ray Crystallography for Solid-State Structure Determination (if available for derivatives)
While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related derivatives provides insight into the expected solid-state conformation, including bond lengths, angles, and intermolecular interactions. The presence of fluorine atoms significantly influences crystal packing through various non-covalent interactions. researchgate.net
Bond Lengths, Bond Angles, and Torsion Angles
The molecular geometry of derivatives containing trifluorophenyl or similar fluorinated phenyl groups has been elucidated through single-crystal X-ray diffraction. For example, in the crystal structure of a 1,3,4-oxadiazole (B1194373) derivative containing a 3,4,5-trimethoxyphenyl group, detailed bond lengths and angles have been reported. mdpi.com In another related study of a chalcone (B49325) derivative, 1-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one, the bond lengths and torsion angles were precisely determined. uomphysics.net
The data from these and similar structures can be used to model the expected geometry of this compound. The C-F bond lengths are typically around 1.35 Å. The C-O bond of the ethanol (B145695) moiety will be a single bond, and the C-C bond connecting the phenyl ring to the ethanol group will also be a single bond. The bond angles around the sp³ hybridized carbon of the ethanol group will be approximately 109.5°, while the angles within the aromatic ring will be close to 120°.
Table 1: Representative Bond Lengths from Related Crystal Structures
| Bond | Typical Length (Å) | Source Context |
|---|---|---|
| C-F | ~1.35 | General for fluorinated aromatics |
| C-O (alcohol) | ~1.43 | General for alcohols |
| C-C (aromatic) | ~1.39 | Benzene ring |
Table 2: Representative Bond Angles from Related Crystal Structures
| Angle | Typical Value (°) | Source Context |
|---|---|---|
| C-C-C (aromatic) | ~120 | Benzene ring |
| C-CH-OH | ~109.5 | Tetrahedral carbon |
Table 3: Representative Torsion Angles from Related Crystal Structures
| Torsion Angle | Typical Value (°) | Source Context |
|---|---|---|
| Dihedral between rings | 9.18 - 85 | Relative orientation of planar groups iucr.orgiucr.org |
| C-C-N-N | -177.33 | Planar hydrazide bridge iucr.org |
Intermolecular Interactions and Crystal Packing
The solid-state packing of molecules is governed by a variety of intermolecular interactions. In fluorinated compounds, interactions involving fluorine are particularly significant. These can include C-H···F, F···F, and C-F···π interactions. nih.gov The Hirshfeld surface analysis is a valuable tool for visualizing and quantifying these intermolecular contacts. researchgate.net
In the crystal structures of related fluorinated derivatives, various intermolecular interactions contribute to the stability of the crystal lattice. These include: nih.gov
Hydrogen Bonding: Classical N-H···O and O-H···O hydrogen bonds are common in structures with appropriate functional groups. iucr.org
Halogen Bonding: Interactions involving halogen atoms, such as C-Cl···Cl and C-Cl···π, have been observed in related structures and play a role in the crystal packing. bohrium.com
π-π Stacking: The stacking of aromatic rings is a common feature in the crystal packing of phenyl-containing compounds, with centroid-centroid distances typically in the range of 3.6 to 3.8 Å. iucr.org
The presence of the three fluorine atoms in this compound is expected to result in a complex network of intermolecular interactions, significantly influencing its crystal packing and solid-state properties. nih.gov
Computational and Theoretical Studies of 1 3,4,5 Trifluorophenyl Ethanol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting various molecular properties. For a molecule like 1-(3,4,5-Trifluorophenyl)ethanol, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-31G(d,p) or higher to achieve a balance between accuracy and computational cost. sci-hub.senih.gov
Geometry Optimization and Molecular Conformation
The initial step in most computational studies involves geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this optimization would be performed to ascertain bond lengths, bond angles, and dihedral angles.
The optimized structure would reveal the spatial orientation of the trifluorophenyl ring relative to the ethanol (B145695) side chain. It is expected that the molecule would adopt a conformation that minimizes steric hindrance between the aromatic ring and the hydroxyl and methyl groups of the ethanol moiety. The planarity of the trifluorophenyl ring and the tetrahedral geometry around the chiral carbon of the ethanol group would be key features of the optimized structure.
Table 1: Illustrative Optimized Geometrical Parameters for a Phenyl Ethanol Derivative (Note: This data is for a related compound and serves as an example of the parameters that would be calculated for this compound.)
| Parameter | Value |
|---|---|
| C-C (ring) bond length | ~1.39 Å |
| C-F bond length | ~1.35 Å |
| C-C (side chain) bond length | ~1.52 Å |
| C-O bond length | ~1.43 Å |
| O-H bond length | ~0.96 Å |
| C-C-C (ring) bond angle | ~120° |
| C-C-O bond angle | ~109.5° |
Electronic Structure Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.
For this compound, the HOMO is expected to be localized primarily on the trifluorophenyl ring, which is rich in π-electrons. The electron-withdrawing nature of the three fluorine atoms would likely lower the energy of the HOMO compared to unsubstituted phenylethanol. The LUMO is also anticipated to be located on the aromatic ring. The presence of the trifluorophenyl group is expected to lower the LUMO energy, enhancing the electrophilicity of the molecule. The calculated HOMO-LUMO gap would provide insights into the charge transfer interactions that can occur within the molecule.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Fluorinated Aromatic Compound (Note: This data is for a related compound and serves as an example of the values that would be calculated for this compound.)
| Parameter | Energy (eV) |
|---|---|
| HOMO | -7.0 |
| LUMO | -1.5 |
| Energy Gap (ΔE) | 5.5 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict the reactive sites for electrophilic and nucleophilic attacks. In an MEP map, regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack.
For this compound, the MEP map would likely show the most negative potential localized around the oxygen atom of the hydroxyl group and the fluorine atoms, indicating these as sites for electrophilic attack. The hydrogen atom of the hydroxyl group and the hydrogen atoms of the phenyl ring would exhibit positive potential, making them susceptible to nucleophilic attack. researchgate.net
Mulliken population analysis is a method for calculating the partial atomic charges in a molecule. These charges provide information about the distribution of electrons among the atoms and can help in understanding the molecule's reactivity and electrostatic interactions.
In this compound, the Mulliken charge analysis would likely reveal that the fluorine and oxygen atoms carry significant negative charges due to their high electronegativity. The carbon atoms attached to these electronegative atoms, as well as the hydrogen atom of the hydroxyl group, would consequently bear positive charges. This charge distribution is a key factor influencing the molecule's dipole moment and its interaction with other molecules.
Table 3: Illustrative Mulliken Atomic Charges for a Fluorinated Phenyl Derivative (Note: This data is for a related compound and serves as an example of the charge distribution that would be calculated for this compound.)
| Atom | Charge (a.u.) |
|---|---|
| C (attached to F) | +0.30 |
| F | -0.25 |
| O | -0.60 |
| H (of OH) | +0.40 |
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials have applications in various photonic and optoelectronic technologies. Computational methods, particularly DFT, are employed to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). A high β value indicates a strong NLO response.
The NLO properties of organic molecules are often associated with intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system. In this compound, the trifluorophenyl group acts as an electron-withdrawing moiety. The presence of both the electron-rich phenyl ring and the electron-withdrawing fluorine atoms could lead to significant intramolecular charge transfer, potentially resulting in notable NLO properties. nih.gov Calculations of the dipole moment, polarizability, and hyperpolarizability would be necessary to quantify the NLO response of this molecule.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
The primary delocalization interactions in this compound involve the lone pair electrons of the oxygen atom and the π-system of the trifluorophenyl ring. The oxygen lone pairs (n) can donate electron density to the antibonding orbitals (σ) of adjacent C-C and C-H bonds, as well as to the antibonding π orbitals of the aromatic ring. This n -> σ* and n -> π* delocalization stabilizes the molecule. tandfonline.com
Similarly, the π-electrons of the trifluorophenyl ring can interact with the antibonding σ* orbital of the C-O bond, leading to π -> σ* delocalization. The fluorine substituents on the phenyl ring, being highly electronegative, also influence the electronic distribution and stability through inductive effects and participation in hyperconjugative interactions.
The stabilization energy E(2) associated with these delocalizations can be quantified using second-order perturbation theory within the NBO framework. wisc.edu Larger E(2) values indicate stronger interactions and greater stabilization. For instance, the interaction between an oxygen lone pair and an adjacent C-C σ* antibonding orbital would have a specific E(2) value, reflecting the energetic importance of this delocalization.
Below is a hypothetical data table illustrating the types of significant delocalization interactions and their associated stabilization energies for this compound, as would be determined by an NBO analysis.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) O | σ(C-C) | 5.8 |
| LP (1) O | σ(C-H) | 2.5 |
| π (C=C) | σ(C-O) | 3.1 |
| π (C=C) | σ(C-F) | 1.9 |
| This table is illustrative and the exact values would require a specific quantum chemical calculation. |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a collection of atoms, MD simulations can provide detailed information about conformational changes, intermolecular interactions, and other dynamic processes. ed.ac.uk
Conformational Flexibility and Energetics
The conformational landscape of this compound is primarily defined by the rotation around the C-C bond connecting the ethanol side chain to the trifluorophenyl ring and the rotation of the hydroxyl group. MD simulations can explore the potential energy surface associated with these rotations to identify stable conformers and the energy barriers between them. researchgate.net
The flexibility of the molecule allows it to adopt various conformations in different environments. acs.org The relative energies of these conformers determine their population at a given temperature. The trifluorophenyl group, due to its size and electronic properties, will influence the preferred orientation of the ethanol substituent.
A potential energy surface scan could reveal the most stable conformation, likely one that minimizes steric hindrance between the hydroxyl group and the fluorine atoms on the phenyl ring. The energetics of these conformational changes are crucial for understanding the molecule's behavior in solution and its ability to interact with other molecules.
Here is a hypothetical table representing the relative energies of different conformers of this compound.
| Conformer | Dihedral Angle (F-C-C-O) | Relative Energy (kJ/mol) |
| Anti | 180° | 0.0 |
| Gauche | 60° | 5.2 |
| Eclipsed | 0° | 15.8 |
| This table is illustrative and the exact values would require a specific quantum chemical calculation. |
Intermolecular Interactions in Solution or Solid State
In a condensed phase, such as in solution or the solid state, intermolecular interactions play a critical role in determining the structure and properties of this compound. lardbucket.org MD simulations can be used to model these interactions and understand how the molecule behaves in different environments. arxiv.org
In a polar solvent like ethanol, the primary intermolecular interactions will be hydrogen bonding between the hydroxyl group of this compound and the solvent molecules. libretexts.org The hydroxyl group can act as both a hydrogen bond donor and acceptor. Dipole-dipole interactions between the polar C-F and C-O bonds of the solute and the solvent molecules will also be significant. gantep.edu.tr
In the solid state, the molecules will pack in a crystalline lattice, and their arrangement will be governed by a combination of hydrogen bonding, dipole-dipole interactions, and van der Waals forces to maximize attractive interactions and minimize repulsion. gantep.edu.tr The specific crystal packing will influence the macroscopic properties of the solid.
Quantum Chemical Parameters and Reactivity Descriptors
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into the reactivity of this compound by determining various electronic parameters. rasayanjournal.co.in These parameters, often referred to as reactivity descriptors, help in predicting how the molecule will behave in a chemical reaction. bhu.ac.in
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this analysis. The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
Other important reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).
Electronegativity (χ): The ability of an atom to attract electrons (χ ≈ (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).
Chemical Softness (S): The reciprocal of hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor (ω = χ² / 2η).
The following table provides hypothetical values for these quantum chemical parameters for this compound.
| Parameter | Value (eV) |
| E_HOMO | -9.5 |
| E_LUMO | -0.8 |
| Energy Gap (ΔE) | 8.7 |
| Ionization Potential (I) | 9.5 |
| Electron Affinity (A) | 0.8 |
| Electronegativity (χ) | 5.15 |
| Chemical Hardness (η) | 4.35 |
| Chemical Softness (S) | 0.23 |
| Electrophilicity Index (ω) | 3.05 |
| This table is illustrative and the exact values would require a specific quantum chemical calculation. |
Theoretical Spectroscopic Property Prediction and Validation
Computational methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the theoretical models. researchgate.net
¹H and ¹³C NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. pressbooks.pubbas.bg Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict these chemical shifts with good accuracy. nih.gov For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methine proton (CH), the hydroxyl proton (OH), and the methyl protons (CH₃). docbrown.info Similarly, the ¹³C NMR spectrum would show signals for the different carbon atoms in the molecule. libretexts.org
Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of a molecule, which correspond to the absorption bands observed in an IR spectrum. researchgate.net For this compound, characteristic vibrational frequencies would be predicted for the O-H stretch, C-H stretches, C-O stretch, C-F stretches, and aromatic C=C bending modes. Comparing the calculated and experimental IR spectra can help in the assignment of the observed bands.
The following table presents a hypothetical comparison of predicted and experimental spectroscopic data for this compound.
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹H NMR (δ, ppm) - Aromatic H | 7.1-7.3 | ~7.2 |
| ¹H NMR (δ, ppm) - CH | 4.9 | ~4.8 |
| ¹H NMR (δ, ppm) - OH | 2.1 | ~2.0 |
| ¹H NMR (δ, ppm) - CH₃ | 1.5 | ~1.4 |
| ¹³C NMR (δ, ppm) - C-OH | 70 | ~69 |
| ¹³C NMR (δ, ppm) - Aromatic C | 110-150 | 112-148 |
| IR (cm⁻¹) - O-H Stretch | 3350 | ~3340 |
| IR (cm⁻¹) - C-F Stretch | 1100-1300 | ~1150, ~1250 |
| This table is illustrative and the exact values would require specific experimental and computational studies. |
Advanced Applications and Utilization in Chemical Synthesis Non Clinical
Role as a Chiral Building Block in Complex Molecule Synthesis
Chiral alcohols are fundamental intermediates in the synthesis of enantiomerically pure compounds, which is crucial in fields like pharmaceuticals and materials science. The presence of a stereogenic center in 1-(3,4,5-Trifluorophenyl)ethanol makes it an important chiral building block, enabling the construction of complex molecular architectures with precise stereochemical control. nih.gov The trifluorophenyl moiety introduces unique electronic properties and can enhance the biological activity or material characteristics of the final product.
Optically active this compound serves as a direct precursor for the synthesis of other valuable chiral intermediates. The hydroxyl group is a versatile functional handle that can be readily converted into other functional groups such as amines, esters, ethers, and halides, all while preserving the critical stereochemistry at the adjacent carbon. For instance, analogous fluorinated phenyl ethanols, such as (R)-[3,5-bis(trifluoromethyl)phenyl]ethanol, are known to be crucial intermediates in the synthesis of pharmaceutical agents. nih.govresearchgate.net This underscores the role of such compounds as foundational elements for creating a diverse library of optically active molecules. The synthesis of various optically active α-trifluoromethylamines, for example, has been achieved from related β-amino-α-trifluoromethyl alcohols, demonstrating the utility of chiral fluorinated alcohol scaffolds. researchgate.net
Table 1: Examples of Transformations from Chiral Alcohols
| Starting Material | Transformation | Product Type | Potential Application |
|---|---|---|---|
| Chiral Alcohol | Oxidation | Chiral Ketone | Intermediate for further C-C bond formation |
| Chiral Alcohol | Nucleophilic Substitution (via tosylate/mesylate) | Chiral Amine, Ether, Halide | Building blocks for pharmaceuticals, ligands |
The utility of this compound as a chiral building block is most evident in its integration into multi-step synthetic sequences. In the construction of complex molecules, a chiral fragment is introduced early in the synthesis and its stereochemistry is carried through subsequent reaction steps. This approach is often more efficient than performing a chiral resolution or asymmetric synthesis at a later stage. The trifluorophenyl group can influence the reactivity and selectivity of nearby functional groups, a factor that can be exploited in designing synthetic routes. The development of continuous one-flow multi-step synthesis highlights the modern approach where intermediates are seamlessly transformed into complex products, a paradigm where well-defined building blocks are essential. researchgate.netrsc.orgsyrris.jp The defined stereochemistry and functionality of this compound make it an ideal candidate for incorporation into such streamlined, multi-step processes.
Development of Novel Reagents and Catalysts
The unique electronic and steric properties of fluorinated compounds make them attractive components for the design of new reagents and catalysts. The this compound scaffold can be modified to create novel chemical tools for asymmetric synthesis and materials science.
Chiral ligands are essential for the development of catalysts used in asymmetric synthesis, a field dedicated to producing single enantiomers of chiral molecules. While direct use of this compound as a ligand is uncommon, it serves as a valuable precursor for creating more complex chiral ligands. For example, the alcohol can be converted into a chiral amine, which can then be used to synthesize chiral phosphine-amine or diamine ligands. rsc.org These ligands can coordinate with transition metals (e.g., rhodium, palladium, ruthenium) to form catalysts capable of inducing high enantioselectivity in a variety of chemical reactions, such as hydrogenation, hydroformylation, and cross-coupling reactions. rsc.orgrsc.org The trifluorophenyl group can fine-tune the electronic properties of the metal center, potentially leading to catalysts with enhanced activity and selectivity.
Fluorinated compounds are of great interest in materials science due to the unique properties conferred by the carbon-fluorine bond. sigmaaldrich.comalfa-chemistry.com Incorporating fluorine can enhance thermal stability, chemical resistance, and hydrophobicity, while also modifying electronic properties. sigmaaldrich.comtechnologypublisher.com this compound can be used as a monomer or a precursor to monomers for the synthesis of fluorinated polymers and liquid crystals. These advanced materials have applications in electronics, coatings, and specialty polymers. For example, polytetrafluoroethylene (PTFE), a well-known fluoropolymer, is valued for its non-stick properties and chemical inertness. sigmaaldrich.com By incorporating building blocks like this compound, chemists can design new materials with tailored properties that are superior to their non-fluorinated counterparts. technologypublisher.com
Table 2: Impact of Fluorination on Material Properties
| Property | General Effect of Fluorine Incorporation | Source |
|---|---|---|
| Thermal Stability | Increased due to the high strength of the C-F bond | sigmaaldrich.com |
| Chemical Resistance | Enhanced inertness to chemical attack | mdpi.com |
| Lipophilicity/Hydrophobicity | Significantly increased | sigmaaldrich.commdpi.com |
| Surface Tension | Lowered, leading to non-stick and lubricant applications | technologypublisher.com |
Potential as Chemical Intermediate for Agrochemicals
The introduction of fluorine is a proven strategy in the development of modern agrochemicals, with a significant percentage of commercial pesticides containing at least one fluorine atom. mdpi.comresearchgate.net Fluorination can increase the biological efficacy, metabolic stability, and bioavailability of active ingredients. The trifluoromethyl group, in particular, is a common feature in many successful agrochemicals. researchgate.net
This compound is a promising intermediate for the synthesis of new agrochemicals such as herbicides, insecticides, and fungicides. atomfair.comgugupharm.com Its structure can be incorporated into larger molecules to create novel active ingredients. The trifluorinated phenyl ring is a key pharmacophore that can interact with biological targets in pests and weeds, while the chiral center can lead to stereoisomers with differing levels of activity, potentially allowing for the development of more potent and selective products with reduced environmental impact. Approximately 25% of licensed herbicides contain fluorine, highlighting the importance of fluorinated intermediates in this sector. sigmaaldrich.com
This compound as a Model Compound for Fluorine Substitution Effects
This compound serves as an exemplary model for investigating the effects of multiple fluorine substitutions on the electronic environment of an aromatic ring and its side chains. The strategic placement of three fluorine atoms at the meta and para positions provides a unique platform to study the cumulative impact of their strong electron-withdrawing inductive effects without the influence of resonance effects from the para position. This substitution pattern significantly alters the molecule's chemical and spectroscopic properties when compared to its non-fluorinated and less-fluorinated counterparts.
Detailed Research Findings
The primary influence of the trifluorinated phenyl ring in this compound is the pronounced deshielding of the aromatic carbons and the benzylic proton. This phenomenon is a direct consequence of the high electronegativity of fluorine, which withdraws electron density from the phenyl ring. This inductive effect is transmitted through the carbon framework, influencing the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy.
By comparing the ¹H and ¹³C NMR spectral data of 1-phenylethanol (B42297) and its progressively fluorinated analogs, a clear trend emerges. The chemical shifts of the protons and carbons in the ethanol (B145695) side chain, as well as those on the aromatic ring, are systematically shifted downfield with an increasing number of fluorine substituents. This provides a quantifiable measure of the electron-withdrawing strength of the fluorine atoms.
For instance, the carbinol proton (the proton attached to the carbon bearing the hydroxyl group) in 1-phenylethanol experiences a specific chemical shift. In this compound, this same proton resonates at a significantly different field, illustrating the long-range electronic influence of the fluorine atoms. Similarly, the ¹³C NMR chemical shifts of the aromatic carbons in the trifluorinated compound are markedly different from those in 1-phenylethanol, reflecting the altered electron distribution within the ring.
While specific studies focusing solely on this compound as a model compound are not extensively documented in publicly available literature, the principles of fluorine substitution effects are well-established. These principles allow for the interpretation of its properties by extrapolation and comparison with related fluorinated and non-fluorinated aromatic compounds. The analysis of its spectroscopic data in comparison to its analogs provides valuable insights into the nature and magnitude of fluorine's electronic influence in organic molecules.
Interactive Data Tables
The following tables present a comparison of the ¹H and ¹³C NMR chemical shifts for 1-phenylethanol and its fluorinated derivatives. This data highlights the impact of fluorine substitution on the local electronic environments within these molecules.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm) (Note: Data is compiled from various sources and may have been recorded in different solvents, leading to slight variations.)
| Compound | CH₃ (δ, ppm) | CH (δ, ppm) | Aromatic (δ, ppm) |
| 1-Phenylethanol | 1.49-1.52 | 4.88-4.92 | 7.26-7.43 |
| 1-(3-Fluorophenyl)ethanol | 1.51 | 4.93 | 6.95-7.35 |
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) (Note: Data is compiled from various sources and may have been recorded in different solvents, leading to slight variations.)
| Compound | CH₃ (δ, ppm) | CH (δ, ppm) | Aromatic (δ, ppm) |
| 1-Phenylethanol | 25.1 | 70.4 | 125.3, 127.4, 128.5, 145.8 |
Future Research Directions and Outlook
Exploration of Novel Stereoselective Methodologies
The synthesis of enantiomerically pure 1-(3,4,5-Trifluorophenyl)ethanol is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Future research will likely concentrate on the development of novel stereoselective methods to produce either the (R)- or (S)-enantiomer with high enantiomeric excess.
One promising avenue is the use of chiral auxiliaries derived from natural sources, such as amino acids or terpenes. These auxiliaries can be temporarily attached to the substrate, directing the stereochemical outcome of a reaction, and then subsequently removed. For instance, the use of a chiral auxiliary like Myers' pseudoephedrine has been successful in the stereoselective synthesis of related compounds.
Another area of focus will be the development of new chiral catalysts for asymmetric reduction of the corresponding ketone, 3',4',5'-trifluoroacetophenone (B1306032). While existing catalysts have shown effectiveness, the quest for catalysts with higher activity, selectivity, and broader substrate scope continues. This includes the design of novel ligands for metal-based catalysts and the exploration of organocatalysts.
Table 1: Representative Stereoselective Methodologies for Potential Application
| Methodology | Chiral Source | Potential Outcome for this compound |
| Asymmetric Transfer Hydrogenation | Chiral Ruthenium or Rhodium complexes | High enantiomeric excess of either (R) or (S) enantiomer |
| Chiral Auxiliary-Guided Synthesis | Evans oxazolidinones, Myers' pseudoephedrine | Diastereoselective alkylation followed by auxiliary removal |
| Biocatalysis | Engineered ketoreductases | Green and highly selective synthesis of a single enantiomer |
Development of Advanced Catalytic Systems
The efficiency and sustainability of the synthesis of this compound can be significantly improved through the development of advanced catalytic systems. Research in this area is expected to address the limitations of current catalysts, such as catalyst loading, turnover number, and recyclability.
Future catalytic systems may involve the use of nanomaterials as catalyst supports, providing high surface area and enhanced stability. For example, palladium nanoparticles supported on various materials could be employed for coupling reactions to synthesize precursors of this compound.
Expanded Scope of Derivatization and Chemical Transformations
This compound serves as a valuable building block for the synthesis of a wide range of derivatives with potential applications in pharmaceuticals and materials science. Future research will undoubtedly focus on expanding the scope of its derivatization and exploring novel chemical transformations.
The hydroxyl group and the activated aromatic ring of this compound offer multiple sites for modification. Derivatization of the hydroxyl group can be achieved through esterification, etherification, or conversion to other functional groups. These reactions are often facilitated by derivatization reagents like isothiocyanates or acid chlorides. nih.govacademicjournals.org The trifluorophenyl ring can undergo nucleophilic aromatic substitution, allowing for the introduction of various substituents.
The development of new derivatization reagents and reaction conditions will be crucial for accessing novel chemical space. For instance, the use of hypervalent iodine reagents could enable unique transformations of the alcohol functionality.
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Reagent/Catalyst | Potential Product |
| Esterification | Acyl chlorides, Carboxylic acids with carbodiimides | Aryl esters |
| Etherification | Alkyl halides with a base | Aryl ethers |
| Nucleophilic Aromatic Substitution | Amines, Thiols | Substituted phenyl derivatives |
| Oxidation | Mild oxidizing agents (e.g., PCC, DMP) | 3',4',5'-Trifluoroacetophenone |
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and reproducibility. The integration of flow chemistry and automated synthesis platforms is a key future direction for the production of this compound and its derivatives.
Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. The synthesis of related fluorinated compounds has been successfully demonstrated in microreactor systems. researchgate.net This approach is particularly beneficial for reactions involving hazardous reagents or unstable intermediates.
Automated synthesis platforms, coupled with high-throughput screening, can accelerate the discovery of new derivatives and the optimization of reaction conditions. This technology will be instrumental in exploring the vast chemical space around the this compound scaffold. The use of flow chemistry has been shown to speed up reaction times and improve yields in Suzuki-Miyaura cross-coupling reactions of related compounds. ucl.ac.uk
In-depth Theoretical Investigations for Reaction Design
Computational chemistry and theoretical investigations are becoming increasingly powerful tools for understanding reaction mechanisms and predicting chemical reactivity. In-depth theoretical studies will play a crucial role in the rational design of synthetic routes to this compound and its derivatives.
Density Functional Theory (DFT) calculations can be employed to elucidate the stereoselectivity of catalytic reactions, providing insights into the transition state geometries and energy barriers. nih.gov These calculations can guide the design of more effective chiral catalysts and ligands.
Molecular docking and dynamics simulations can be used to predict the binding affinity of this compound derivatives with biological targets, aiding in the design of new drug candidates. researchgate.net These computational approaches can significantly reduce the time and cost associated with experimental screening. The synthesis of N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines has been guided by such theoretical investigations. nih.govacs.org
Q & A
Q. What are the most reliable synthetic routes for 1-(3,4,5-Trifluorophenyl)ethanol, and how do reaction conditions influence yield?
Methodological Answer: The primary synthesis route involves reducing 1-(3,4,5-Trifluorophenyl)ethanone using NaBH₄ or LiAlH₄ in anhydrous ethanol or THF. For example:
- Ketone Reduction: 1-(3,4,5-Trifluorophenyl)ethanone (0.1 mol) is dissolved in THF, and NaBH₄ (0.12 mol) is added dropwise at 0°C. The mixture is stirred for 4 hours, quenched with HCl, and extracted with ethyl acetate. Yield: ~75–85% after purification .
- Alternative Route: Grignard addition to 3,4,5-trifluorobenzaldehyde (using CH₃MgBr) followed by acidic workup .
Key Considerations:
- Solvent Choice: Ethanol or THF ensures solubility of fluorinated intermediates.
- Temperature Control: Exothermic reactions require cooling to avoid side products.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) is critical due to polar byproducts.
Q. How can researchers characterize this compound, and what spectral signatures are diagnostic?
Methodological Answer:
- ¹⁹F NMR: Distinct signals for meta (δ ~-138 ppm) and para (δ ~-144 ppm) fluorines, with splitting patterns confirming substitution .
- ¹H NMR: Ethanol protons appear as a quartet (δ 1.4–1.6 ppm, -CH₂-) and a triplet (δ 4.2–4.5 ppm, -OH) .
- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ at m/z 198.05 (C₈H₈F₃O⁺) with fragment peaks at m/z 153 (loss of -CH₂OH) .
- HPLC: Reverse-phase C18 column (acetonitrile/water, 70:30) with retention time ~8.2 minutes .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- Thermal Stability: Decomposes above 150°C, forming trifluorobenzene derivatives. Store at 2–8°C under inert gas .
- pH Sensitivity: Stable in neutral conditions but undergoes acid-catalyzed dehydration to 1-(3,4,5-Trifluorophenyl)ethylene at pH < 3 .
- Light Sensitivity: Fluorinated aromatics are prone to photodegradation; use amber vials for long-term storage .
Q. How does the fluorination pattern influence the compound’s reactivity in nucleophilic substitutions or oxidations?
Methodological Answer:
- Electron-Withdrawing Effect: The 3,4,5-trifluoro group increases the electrophilicity of the adjacent carbon, enhancing reactivity in SN₂ reactions (e.g., tosylation) .
- Oxidation Resistance: The -OH group is resistant to oxidation (e.g., with CrO₃) due to fluorine’s electron-withdrawing stabilization .
Advanced Questions
Q. How can researchers resolve contradictions in reported yields for catalytic hydrogenation of 1-(3,4,5-Trifluorophenyl)ethanone?
Methodological Answer: Discrepancies arise from catalyst choice and solvent purity:
- Catalyst Screening: Pd/C (5% wt) in ethanol achieves 85% yield, while Raney Ni in THF yields 70% due to incomplete reduction .
- Solvent Deoxygenation: Degassing ethanol with N₂ improves Pd/C efficiency by preventing catalyst poisoning .
- Kinetic Analysis: Monitor reaction progress via in-situ IR (C=O stretch at 1700 cm⁻¹ disappearance) .
Q. What computational methods predict the electronic effects of fluorine substitution on reaction pathways?
Methodological Answer:
- DFT Calculations: B3LYP/6-311+G(d,p) models show fluorine’s inductive effect lowers LUMO energy by 1.2 eV, favoring nucleophilic attacks .
- Molecular Dynamics: Simulate solvent interactions (e.g., ethanol vs. DMF) to optimize SN₂ transition states .
Q. How can microwave irradiation optimize the synthesis of fluorinated intermediates related to this compound?
Methodological Answer:
- Microwave-Assisted Reduction: Irradiating NaBH₄ and ketone in ethanol at 100°C for 20 minutes increases yield to 92% vs. conventional heating (75%) .
- Energy Efficiency: Microwave conditions reduce side reactions (e.g., over-reduction) by precise temperature control .
Q. What role does this compound play in medicinal chemistry, particularly in prodrug design?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
